4-(3-Methylquinoline-8-sulfonamido)butanoicacid
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Overview
Description
4-(3-methylquinoline-8-sulfonamido)butanoic acid is an organic compound with the molecular formula C14H16N2O4S. It is characterized by the presence of a quinoline ring substituted with a methyl group at the 3-position and a sulfonamide group at the 8-position, attached to a butanoic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-methylquinoline-8-sulfonamido)butanoic acid typically involves the following steps:
Formation of 3-methylquinoline: This can be achieved through the Skraup synthesis, where aniline is reacted with glycerol and sulfuric acid in the presence of an oxidizing agent.
Sulfonation: The 3-methylquinoline is then sulfonated using chlorosulfonic acid to introduce the sulfonamide group at the 8-position.
Coupling with Butanoic Acid: The sulfonated product is then coupled with butanoic acid under basic conditions to form the final compound.
Industrial Production Methods
Industrial production methods for 4-(3-methylquinoline-8-sulfonamido)butanoic acid may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(3-methylquinoline-8-sulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: The quinoline ring can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: The sulfonamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinoline-8-sulfonic acid derivatives.
Reduction: 3-methylquinoline-8-amine derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
4-(3-methylquinoline-8-sulfonamido)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to the presence of the sulfonamide group.
Medicine: Explored for its potential therapeutic properties, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of 4-(3-methylquinoline-8-sulfonamido)butanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase, thereby inhibiting its activity.
Pathways Involved: This inhibition disrupts the synthesis of folic acid in bacteria, leading to their inability to proliferate.
Comparison with Similar Compounds
Similar Compounds
3-(3-methylquinoline-8-sulfonamido)butanoic acid hydrochloride: A hydrochloride salt form with similar properties.
4-(3-methylquinoline-8-sulfonamido)propanoic acid: A shorter chain analog with slightly different chemical properties.
Uniqueness
4-(3-methylquinoline-8-sulfonamido)butanoic acid is unique due to its specific combination of a quinoline ring, sulfonamide group, and butanoic acid moiety, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C14H16N2O4S |
---|---|
Molecular Weight |
308.35 g/mol |
IUPAC Name |
4-[(3-methylquinolin-8-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C14H16N2O4S/c1-10-8-11-4-2-5-12(14(11)15-9-10)21(19,20)16-7-3-6-13(17)18/h2,4-5,8-9,16H,3,6-7H2,1H3,(H,17,18) |
InChI Key |
OLMRMKSIFNPYKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=CC=C2)S(=O)(=O)NCCCC(=O)O)N=C1 |
Origin of Product |
United States |
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